Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetyl chloride
Description
Contextualization within Pyrrolizine and Azabicyclo[3.3.0]octane Chemistry
The core structure of the compound is a saturated pyrrolizine ring system, systematically named hexahydro-1H-pyrrolizine or 1-azabicyclo[3.3.0]octane. wikipedia.orgnist.gov This fused heterocyclic skeleton, consisting of two five-membered rings sharing a nitrogen atom at the bridgehead, is a prominent feature in a wide array of natural products, most notably the pyrrolizidine (B1209537) alkaloids. wikipedia.orgresearchgate.net The rigid, bicyclic nature of the 1-azabicyclo[3.3.0]octane framework imparts specific three-dimensional conformations to its derivatives, which can be crucial for biological activity.
In synthetic chemistry, the pyrrolizine skeleton is considered a "privileged" structure. researchgate.net This means it is a molecular framework that is capable of binding to multiple biological targets, making it an attractive scaffold for drug discovery. researchgate.net Consequently, synthetic compounds incorporating the 1-azabicyclo[3.3.0]octane core have been investigated for a broad spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. researchgate.netmdpi.com Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetyl chloride is a derivative where the acetyl chloride group is attached to the C7a bridgehead carbon, providing a reactive handle for further chemical modification of this important scaffold.
Historical Development of Pyrrolizine-7a-substituted Derivatives in Synthetic Organic Chemistry
The development of synthetic routes to 7a-substituted pyrrolizidine derivatives has been a subject of considerable interest, largely driven by their potential as pharmaceutical agents. clockss.org Early synthetic efforts were often complex and sometimes hazardous. clockss.org Over the years, research has focused on creating more efficient, safer, and scalable methods to access these valuable intermediates. clockss.orgresearchgate.net
A significant milestone in this area was the development of compounds for cardiovascular and neurological applications. For instance, the antiarrhythmic drug Pilsicainide (B1217144) features a 7a-substituted pyrrolizidine ring. clockss.org This spurred further research into analogues and other derivatives with modified substituents at the 7a-position. clockss.org Researchers have also explored 7a-substituted pyrrolizidines as nootropic agents (cognitive enhancers), with some compounds showing affinity for muscarinic M1 receptors. clockss.org
The synthesis of key intermediates, such as ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate, has been a critical focus. Improved synthetic procedures have been developed, for example, starting from 1,7-diiodo-4-heptanone, which offered better yields and easier handling compared to earlier methods using 1,7-dichloro-4-heptanone. clockss.orgresearchgate.net These advancements in synthetic methodology have made complex pyrrolizine derivatives, including the corresponding acetyl chloride, more accessible for research and development.
Significance of Acyl Halides as Reactive Intermediates in Organic Synthesis
Acyl halides, also known as acid halides, are a class of organic compounds characterized by a carbonyl group bonded to a halogen atom. fiveable.me Their general formula is RCOX, where R is an alkyl or aryl group and X is a halogen. teachy.ai this compound falls into this class, specifically as an acyl chloride.
Acyl halides are among the most reactive derivatives of carboxylic acids. fiveable.mebritannica.com This high reactivity is due to the presence of a good leaving group (the halide ion) attached to the electrophilic carbonyl carbon. fiveable.melibretexts.org This makes them exceptionally useful as acylating agents and versatile intermediates in organic synthesis. britannica.comwikipedia.org They readily undergo nucleophilic acyl substitution reactions with a wide variety of nucleophiles. fiveable.melibretexts.org
Common transformations of acyl halides include:
Hydrolysis: Reaction with water to form the corresponding carboxylic acid. britannica.comwikipedia.org
Alcoholysis: Reaction with alcohols to produce esters. britannica.com
Aminolysis: Reaction with ammonia (B1221849) or amines to yield amides. britannica.com
Reduction: Reaction with strong reducing agents like lithium aluminum hydride results in the formation of primary alcohols.
This broad reactivity allows chemists to easily convert the acyl chloride group of this compound into a range of other functional groups, facilitating the synthesis of diverse and complex target molecules. libretexts.org
Overview of Research Trajectories Pertaining to this compound
Research involving this compound is predominantly focused on its application as a pivotal intermediate in the synthesis of pharmacologically active compounds. The primary and most well-documented use of this reagent is in the preparation of pilsicainide, a Class Ic antiarrhythmic agent used to treat cardiac arrhythmias. The synthesis involves reacting the acetyl chloride with an appropriate amine (like 2,6-dimethylaniline) to form the final amide product.
Beyond this specific application, the research trajectory aligns with the broader exploration of pyrrolizine and pyrrolizidine derivatives in medicinal chemistry. pharaohacademy.comnih.gov The structural novelty and biological relevance of the pyrrolizidine core continue to attract interest. researchgate.netmdpi.com Researchers are exploring new derivatives for various therapeutic areas, including cancer treatment, inflammation, and neurodegenerative disorders. pharaohacademy.comresearchgate.net In this context, this compound serves as a readily available and highly reactive starting material to generate libraries of novel 7a-substituted pyrrolizidine compounds for biological screening. The development of efficient and scalable syntheses for this and related intermediates remains an active area of process chemistry research. clockss.orgresearchgate.net
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 100445-98-5 chemicalbook.com |
| Molecular Formula | C₉H₁₄ClNO chemicalbook.com |
| Molecular Weight | 187.66 g/mol |
| Canonical SMILES | C1CC2CCC(N2C1)C(=O)Cl |
| InChI Key | WPKZJOPVTMJENE-UHFFFAOYSA-N |
Table 2: Representative Reactions of the Acyl Chloride Moiety
| Nucleophile (Nu-H) | Reagent Example | Product Type |
|---|---|---|
| Water | H₂O | Carboxylic Acid |
| Alcohol | R'-OH (e.g., Ethanol) | Ester |
| Amine | R'R''NH (e.g., 2,6-Dimethylaniline) | Amide |
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO/c10-8(12)7-9-3-1-5-11(9)6-2-4-9/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKZJOPVTMJENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237374 | |
| Record name | Tetrahydro-1H-pyrrolizine-7a(5H)-acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100445-98-5 | |
| Record name | Tetrahydro-1H-pyrrolizine-7a(5H)-acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100445-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-1H-pyrrolizine-7a(5H)-acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Tetrahydro 1h Pyrrolizin 7a 5h Ylacetyl Chloride and Its Precursors
Retrosynthetic Analysis of Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetyl Chloride
A retrosynthetic analysis of this compound identifies the most logical disconnection at the acyl chloride functional group. This bond is readily formed in the final step from a more stable precursor, such as the corresponding carboxylic acid or its ethyl ester derivative. Therefore, the primary synthetic challenge lies in the efficient assembly of the bicyclic pyrrolizidine (B1209537) ring system with the acetic acid or ester side chain at the 7a-position. The key intermediate identified through this analysis is ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate.
Precursor Synthesis: Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate Approaches
The synthesis of ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate has been approached through several distinct pathways, each with its own advantages and drawbacks concerning yield, safety, and the nature of the starting materials.
Early synthetic methods for the pyrrolizidine core of the target molecule often involved numerous steps and utilized starting materials that presented handling challenges or safety concerns.
One of the established methods for preparing ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate employs 1,7-dichloro-4-heptanone as a key building block. clockss.orgresearchgate.net This approach, while more convenient than methods requiring high-pressure hydrogenation, suffers from a modest yield, typically around 23%. clockss.orgresearchgate.net A significant practical challenge of this route is the physical nature of 1,7-dichloro-4-heptanone, which is an unstable oil, making it difficult to handle and store. clockss.orgresearchgate.net
Recognizing the limitations of conventional methods, researchers have developed improved synthetic strategies that offer higher efficiency and greater operational safety.
A significantly improved synthesis of ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate has been developed using 1,7-diiodo-4-heptanone as the key intermediate. clockss.orgresearchgate.net This modern approach addresses the primary drawbacks of earlier methods.
The reaction of 1,7-diiodo-4-heptanone with ethyl potassium malonate in the presence of gaseous ammonia (B1221849) produces the target ester in a 46% yield, doubling the efficiency of the route that uses the dichloro analogue. clockss.orgresearchgate.net Furthermore, 1,7-diiodo-4-heptanone is a solid that can be easily weighed and stored, which is a considerable advantage over the unstable oil of 1,7-dichloro-4-heptanone. clockss.orgresearchgate.net
Comparative Overview of Synthetic Routes
| Route | Key Starting Material | Yield of Ester | Advantages | Disadvantages |
| Conventional | 1,7-Dichloro-4-heptanone | 23% clockss.orgresearchgate.net | More convenient than high-pressure methods. clockss.org | Low yield; starting material is an unstable oil. clockss.orgresearchgate.net |
| Conventional | 4-(2-oxopyrrolidin-1-yl)butanoic acid | Moderate clockss.org | Uses alternative starting materials. clockss.org | Multi-step; moderate overall yield; significant explosion hazard. clockss.org |
| Improved | 1,7-Diiodo-4-heptanone | 46% clockss.orgresearchgate.net | Higher yield; intermediate is a stable solid; avoids explosion risks. clockss.orgresearchgate.net | Requires synthesis of the diiodo intermediate. |
Improved Synthetic Routes: Enhanced Yields and Reduced Hazards
Optimized Reaction Conditions and Reagent Selection
The synthesis of the core pyrrolizidine structure, a key precursor to the target molecule, has been the subject of optimization studies to improve yields and simplify procedures. A notable advancement involves the synthesis of ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate, a direct precursor to the corresponding carboxylic acid.
The reaction of the key intermediate, 1,7-diiodo-4-heptanone, with ethyl potassium malonate in the presence of gaseous ammonia is a critical step. clockss.org The optimization of solvent and temperature is crucial for maximizing the yield of the desired pyrrolizidine ring system. For instance, in the synthesis of related spiro[pyrrolizidine-3,3'-oxindole] structures, isopropanol (B130326) (i-PrOH) was identified as the optimal solvent, allowing the reaction to proceed at room temperature with high yields. researchgate.net Such findings in related systems often inform the optimization of reaction conditions for similar pyrrolizidine syntheses.
Table 1: Comparison of Precursor Synthesis Routes
| Starting Material | Key Intermediate | Reported Yield of Ethyl Ester | Reference |
|---|---|---|---|
| 1,7-dichloro-4-heptanone | Unstable Oil | 23% | researchgate.netclockss.org |
Strategic Avoidance of Explosive Intermediates
In multistep chemical syntheses, particularly in pharmaceutical process development, the avoidance of potentially hazardous intermediates is a paramount concern. Certain synthetic routes for constructing nitrogen-containing heterocyclic systems like pyrrolizidines can involve reagents that are themselves explosive or can form unstable intermediates.
One such example is the use of azides. The intramolecular Schmidt reaction, which utilizes alkyl azides in conjunction with acyl chlorides, has been explored for the preparation of substituted pyrrolizines. rsc.org While this method can be efficient for ring construction, alkyl azides, especially low molecular weight ones, are known to be thermally unstable and potentially explosive. Their handling requires stringent safety protocols and specialized equipment, making such routes less desirable for large-scale production.
Direct Synthesis of this compound
The final step in the sequence is the formation of the acyl chloride. This is typically achieved through the direct functional group conversion of the corresponding carboxylic acid, Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetic acid.
Conversion of Carboxylic Acid Precursors to the Acyl Chloride Functionality
The transformation of a carboxylic acid to an acyl chloride is a fundamental and crucial reaction in organic synthesis. Acyl chlorides are significantly more reactive than their carboxylic acid precursors and serve as versatile intermediates for creating other derivatives like amides and esters. pearson.comresearchgate.net The poor leaving group ability of the hydroxyl (-OH) group in a carboxylic acid necessitates the use of specific reagents to convert it into a better leaving group, thereby facilitating nucleophilic acyl substitution. libretexts.org
The common strategy involves reacting the carboxylic acid with a chlorinating agent. This process replaces the -OH group with a chlorine atom, yielding the highly reactive acyl chloride. chemguide.co.uklibretexts.org Several standard reagents are employed for this purpose, each with its own advantages regarding reaction conditions and purification of the final product. chemguide.co.uk
Investigation of Reagents and Reaction Conditions for Acyl Chlorination
The synthesis of this compound from its carboxylic acid precursor involves the careful selection of a chlorinating agent and optimization of reaction conditions to ensure high yield and purity. The most commonly employed reagents for this type of transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). commonorganicchemistry.com
Thionyl Chloride (SOCl₂): This is a widely used reagent for preparing acyl chlorides. commonorganicchemistry.com The reaction converts the carboxylic acid into an acyl chlorosulfite intermediate, which is highly reactive towards nucleophilic attack by the chloride ion produced in the reaction. libretexts.org A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the workup and purification of the desired acyl chloride. chemguide.co.uklibretexts.org Reactions are often carried out by heating the carboxylic acid in neat thionyl chloride at reflux. commonorganicchemistry.com
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent, often used under milder conditions than thionyl chloride. commonorganicchemistry.com The reaction is typically performed at room temperature in an inert solvent like dichloromethane (B109758) (DCM) and often requires a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous, facilitating product isolation.
Other Reagents: Phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) can also be used. chemguide.co.uklibretexts.org PCl₅ reacts with carboxylic acids to form the acyl chloride, hydrogen chloride, and phosphorus oxychloride (POCl₃). chemguide.co.uk PCl₃ yields the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk In both cases, the acyl chloride must be separated from the non-gaseous byproducts, typically by fractional distillation. chemguide.co.uklibretexts.org
For the synthesis of this compound, controlling the temperature is a key factor, as prolonged heating above 60°C could potentially lead to the degradation of the acid-sensitive pyrrolizidine ring. The choice of an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), is also preferred to maintain the reactivity of the reagents.
Table 2: Common Reagents for Acyl Chlorination
| Reagent | Formula | Typical Conditions | Byproducts | Separation Method | Reference |
|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Neat, reflux | SO₂(g), HCl(g) | Simple, gaseous byproducts | chemguide.co.ukcommonorganicchemistry.com |
| Oxalyl Chloride | (COCl)₂ | DCM, RT, cat. DMF | CO₂(g), CO(g), HCl(g) | Simple, gaseous byproducts | commonorganicchemistry.com |
| Phosphorus(V) Chloride | PCl₅ | Cold reaction | POCl₃(l), HCl(g) | Fractional Distillation | chemguide.co.uk |
Reactivity and Transformational Chemistry of Tetrahydro 1h Pyrrolizin 7a 5h Ylacetyl Chloride in Organic Synthesis
Nucleophilic Acyl Substitution Reactions
The most characteristic reaction of Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetyl chloride is nucleophilic acyl substitution. The acetyl chloride group is a highly reactive acylating agent, readily reacting with various nucleophiles to form stable derivatives. This reactivity is fundamental to its application in constructing more complex molecules, including potential pharmaceutical agents.
The reaction of this compound with primary or secondary amines is a direct and efficient method for forming amide bonds. These reactions typically proceed rapidly at low temperatures, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. This transformation is crucial for synthesizing a diverse range of pyrrolizidine-based amides, which are scaffolds of interest in medicinal chemistry.
Table 1: Examples of Amidation Reactions
| Amine Reactant | Product |
|---|---|
| Aniline (B41778) | 2-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)-N-phenylacetamide |
| Diethylamine | N,N-Diethyl-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide |
| Benzylamine | N-Benzyl-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide |
In a similar fashion to amidation, the acyl chloride readily reacts with alcohols to form esters. The reaction, often carried out in the presence of a base like pyridine, provides a straightforward route to pyrrolizine-containing esters. These esters can serve as key intermediates in the synthesis of pharmaceuticals. For instance, related ester compounds like ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate are recognized as valuable pharmaceutical intermediates. clockss.orgresearchgate.net
Table 2: Examples of Esterification Reactions
| Alcohol Reactant | Product |
|---|---|
| Methanol | Methyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate |
| Ethanol | Ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate |
| Phenol | Phenyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate |
The reaction of acyl chlorides with organometallic reagents provides a powerful tool for carbon-carbon bond formation. The product outcome is highly dependent on the type of organometallic reagent used.
Grignard Reagents: Stronger organometallic reagents, such as Grignard reagents (R-MgX), typically add to the acyl chloride twice. youtube.comlibretexts.org The initial nucleophilic acyl substitution forms a ketone intermediate. youtube.com This ketone is more reactive than the starting acyl chloride towards the Grignard reagent, leading to a second nucleophilic addition to the carbonyl, ultimately yielding a tertiary alcohol after an aqueous workup. libretexts.orgchemistrysteps.com
Gilman Reagents (Organocuprates): Less reactive organometallic reagents, like lithium dialkylcuprates (R₂CuLi), are used to selectively synthesize ketones from acyl chlorides. youtube.comchemistrysteps.com These reagents react with the acyl chloride to form the ketone, but they are significantly less reactive towards the ketone product, allowing it to be isolated. youtube.comchemistrysteps.com
Table 3: Reactions with Organometallic Reagents
| Organometallic Reagent | Intermediate Product | Final Product (after workup) | Product Class |
|---|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)propan-2-one | 2-Methyl-1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)propan-2-ol | Tertiary Alcohol |
| Phenylmagnesium bromide (PhMgBr) | 1-Phenyl-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-one | 1,1-Diphenyl-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-ol | Tertiary Alcohol |
| Lithium dimethylcuprate ((CH₃)₂CuLi) | N/A | 1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)propan-2-one | Ketone |
Electrophilic Aromatic Substitution with Activated Substrates
This compound can serve as the electrophile in Friedel-Crafts acylation reactions. This classic example of electrophilic aromatic substitution (EAS) involves the acylation of an aromatic ring. youtube.com The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion intermediate. This intermediate is then attacked by the nucleophilic aromatic ring. youtube.comyoutube.com The reaction works best with electron-rich, or "activated," aromatic substrates. The resulting aryl ketones are valuable synthetic intermediates.
Table 4: Friedel-Crafts Acylation with Activated Aromatic Substrates
| Aromatic Substrate | Major Product (assuming para-substitution) |
|---|---|
| Anisole | 1-(4-Methoxyphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-one |
| Toluene | 1-(4-Methylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-one |
Intramolecular Cyclization Pathways
The dual functionality of derivatives of this compound opens up possibilities for intramolecular cyclization reactions. While the parent acyl chloride itself is not primed for cyclization, a precursor or a derivative could be designed to undergo such a transformation. For example, if the pyrrolizidine (B1209537) nitrogen were part of a larger ring system or carried a side chain with a nucleophilic group (e.g., -OH, -NH₂), a ring-closing reaction could be envisioned. Such a strategy could lead to the formation of novel polycyclic or caged structures incorporating the pyrrolizidine framework. The feasibility of these pathways would depend on thermodynamic stability and the kinetic favorability of the ring-forming step, governed by factors like ring size and conformational flexibility.
Cascade and Multicomponent Reactions Incorporating the Acyl Chloride Moiety
The high reactivity of the acyl chloride group makes this compound an excellent candidate for initiating cascade or multicomponent reactions. In a cascade (or domino) reaction, a single synthetic operation triggers a series of subsequent bond-forming events. researchgate.net For example, the initial nucleophilic acyl substitution could unmask a functional group that then participates in a subsequent intramolecular reaction.
In a multicomponent reaction (MCR), three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. The pyrrolizidine acyl chloride could serve as one component in an MCR. A hypothetical Ugi-type reaction, for instance, could potentially incorporate the acyl chloride as the acid component, reacting with an amine, an isocyanide, and an aldehyde or ketone to rapidly assemble complex, drug-like molecules containing the pyrrolizidine scaffold.
Research on Stereochemical Pathways of this compound Remains Limited
The inherent chirality of the Tetrahydro-1H-pyrrolizin-7a(5H)-yl core is expected to play a significant role in directing the stereochemical course of its reactions. The fused five-membered rings create a conformationally restricted framework. This rigidity can theoretically lead to facial selectivity in reactions at the acetyl chloride moiety, potentially favoring the formation of one stereoisomer over another.
In principle, the stereocenter at the 7a position, the bridgehead carbon, could influence the approach of nucleophiles to the electrophilic carbonyl carbon of the acetyl chloride group. This steric hindrance might dictate the formation of specific diastereomers when the nucleophile itself is chiral or when the reaction creates a new stereocenter.
However, a comprehensive search of chemical databases and scientific journals did not yield specific studies that have investigated and reported on these stereochemical considerations in detail. While the synthesis and utility of pyrrolizidine derivatives are well-documented, the specific focus on the stereochemical outcomes of reactions involving this compound is a niche area that appears to be underexplored in the current body of scientific literature.
Therefore, a detailed discussion, including data tables and specific research findings on the stereochemical considerations in the reaction pathways of this compound, cannot be provided at this time due to the absence of published research in this specific area. Further experimental investigation would be required to elucidate the stereochemical influence of the pyrrolizidine scaffold in the reactions of this compound.
Advanced Spectroscopic and Analytical Characterization Techniques for Tetrahydro 1h Pyrrolizin 7a 5h Ylacetyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetyl chloride provides critical information about the number of different types of protons and their neighboring environments. The protons adjacent to the electron-withdrawing carbonyl group of the acetyl chloride moiety are expected to be deshielded and resonate at a characteristic downfield chemical shift. ucalgary.ca The protons of the pyrrolizidine (B1209537) ring system will exhibit complex splitting patterns due to spin-spin coupling, providing valuable data on their spatial relationships.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H directly attached to the carbon of the C=O group | ~2.0 - 2.5 | Singlet | N/A |
| Protons on the pyrrolizidine ring | ~1.5 - 3.5 | Multiplet | Varies |
Note: The exact chemical shifts and coupling constants can vary based on the solvent used and the specific conformation of the molecule.
Complementing the ¹H NMR data, the ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The carbonyl carbon of the acyl chloride is a key diagnostic signal, typically appearing significantly downfield due to the strong deshielding effect of the electronegative oxygen and chlorine atoms. ucalgary.ca The carbons of the pyrrolizidine ring will resonate in the aliphatic region of the spectrum.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl carbon (C=O) | ~160 - 180 |
| Carbons of the pyrrolizidine ring | ~20 - 70 |
To unambiguously assign all proton and carbon signals and to piece together the molecule's connectivity, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the pyrrolizidine ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across quaternary carbons and functional groups, such as linking the acetyl group to the pyrrolizidine core.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) group of the acyl chloride. Due to the high reactivity and the electron-withdrawing nature of the chlorine atom, this stretching vibration occurs at a characteristically high frequency. libretexts.orglibretexts.org
Characteristic IR Absorption Frequencies:
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carbonyl (Acyl Chloride) | C=O stretch | ~1750 - 1815 wikipedia.orgreddit.com |
| C-H (Aliphatic) | C-H stretch | ~2850 - 3000 |
| C-Cl | C-Cl stretch | ~600 - 800 |
The presence of a strong absorption band around 1800 cm⁻¹ is a clear indicator of the acyl chloride functional group. ucalgary.ca
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.
A common fragmentation pathway for acyl chlorides involves the cleavage of the C-Cl bond, leading to the formation of a stable acylium ion. libretexts.org The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺), as well as a prominent peak corresponding to the acylium ion. The presence of chlorine would also result in a characteristic M+2 peak due to the natural isotopic abundance of ³⁷Cl. libretexts.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. This technique is invaluable for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass. The use of techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can further enhance the separation and identification of such compounds and their derivatives in complex mixtures. mdpi.comnih.gov
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation, identification, and purification of this compound and its derivatives. These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. The choice of technique depends on the complexity of the sample matrix, the required level of purity, and the scale of the separation.
Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the analysis of volatile and semi-volatile compounds. uah.edu It is particularly useful for assessing the purity of synthesized this compound and identifying byproducts or impurities in reaction mixtures. nih.gov In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column before being detected and identified by a mass spectrometer. ijpsr.comspringernature.com The mass spectrometer provides detailed structural information by analyzing the fragmentation patterns of the ionized compounds. rsc.org
For compounds like pyrrolizidine alkaloids and their derivatives, which may have limited volatility, a derivatization step, such as trimethylsilylation, may be employed to increase their volatility and thermal stability for GC-MS analysis. springernature.com The resulting mass spectra can be compared against spectral libraries for identification or analyzed to elucidate the structure of novel derivatives. rsc.org Quantitative analysis is achieved by comparing the peak areas of the analyte to those of internal standards. springernature.com
Table 1: Illustrative GC/MS Parameters for Analysis of Pyrrolizidine Derivatives
| Parameter | Typical Setting | Purpose |
| Column | ZB-5MS (5% Polysilarylene, 95% Polydimethylsiloxane) ijpsr.com | Separates compounds based on boiling point and polarity. |
| Injector Temperature | 230 °C ijpsr.com | Ensures rapid vaporization of the sample. |
| Carrier Gas | Helium ijpsr.com | Transports the sample through the column. |
| Flow Rate | 1.0 mL/min ijpsr.com | Controls the speed of separation and peak resolution. |
| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | Allows for the separation of compounds with a wide range of boiling points. |
| Ionization Mode | Electron Impact (EI) ijpsr.com | Fragments the analyte molecules into characteristic ions. |
| MS Source Temp. | 230 °C ijpsr.com | Maintains the ions in the gas phase. |
| Detector | Mass Spectrometer (Quadrupole) ijpsr.com | Separates ions based on their mass-to-charge ratio (m/z). |
Liquid Chromatography-Mass Spectrometry (LC/MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective method ideal for analyzing complex mixtures containing non-volatile or thermally labile compounds, such as this compound and its derivatives. nih.govmdpi.com This technique separates compounds in a liquid mobile phase using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, followed by detection with a mass spectrometer. mdpi.com
The choice of stationary phase (e.g., C18) and mobile phase gradient (typically water and acetonitrile or methanol with additives like formic acid) is crucial for achieving good separation. mdpi.comacs.org Electrospray ionization (ESI) is a common ionization technique used for this class of compounds, typically in positive ion mode, which generates protonated molecular ions [M+H]⁺. nih.govmdpi.com Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and enhanced selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. acs.orgshimadzu.com This approach allows for the accurate quantification of target compounds even at trace levels in complex matrices like plant extracts or reaction mixtures. mdpi.com
Table 2: Typical LC/MS Conditions for Pyrrolizidine Alkaloid Analysis
| Parameter | Typical Setting | Reference |
| Column | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) | mdpi.com |
| Mobile Phase A | Water with 0.1% formic acid | mdpi.com |
| Mobile Phase B | Methanol with 0.1% formic acid | mdpi.com |
| Flow Rate | 0.3 mL/min | mdpi.com |
| Injection Volume | 3 - 10 µL | nih.govmdpi.comacs.org |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| Capillary Voltage | 2,000 V | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.comacs.org |
The method's performance is often validated according to established guidelines, assessing parameters like linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ). nih.govshimadzu.com
Table 3: Example Validation Parameters for an LC/MS Method
| Parameter | Result Range | Reference |
| Recovery | 64.5% - 112.9% | nih.govmdpi.com |
| Repeatability (RSD) | 3.0% - 13.6% | nih.gov |
| Reproducibility (RSD) | 4.8% - 18.9% | nih.gov |
| Limit of Quantification (LOQ) | 0.1 - 8.5 ng/g | shimadzu.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile technique used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a sample. researchgate.net In the context of synthesizing this compound, TLC can be used to quickly assess the consumption of starting materials and the formation of the desired product. researchgate.net
A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), which is a mixture of solvents. The separation is based on the differential adsorption of the components to the stationary phase. After development, the separated spots are visualized, often using a UV lamp or by staining with a chemical reagent such as p-anisaldehyde. researchgate.net The retention factor (Rf) value for each spot can be calculated to help identify the compounds present.
Table 4: Common TLC Solvent Systems for Pyrrolizidine Alkaloids
| Stationary Phase | Mobile Phase (Solvent System) | Visualization |
| Silica Gel | Chloroform : Methanol : Ammonia (B1221849) | UV light, Iodine vapor, Dragendorff's reagent |
| Silica Gel | Ethyl Acetate : Acetone : Ethanol : Ammonia | UV light, p-Anisaldehyde stain researchgate.net |
| Alumina | n-Butanol : Acetic Acid : Water researchgate.net | UV light, Potassium permanganate stain |
Column Chromatography for Purification and Isolation
Column chromatography is a standard preparative technique for purifying and isolating chemical compounds from a mixture on a larger scale than TLC. It is a crucial step in obtaining pure this compound after synthesis. The principle is similar to TLC, but the stationary phase (commonly silica gel) is packed into a vertical glass column. column-chromatography.com
The crude product mixture is loaded onto the top of the column, and the mobile phase (eluent) is passed through the column under gravity or with the application of pressure ("flash column chromatography"). Components of the mixture move down the column at different rates depending on their affinity for the stationary and mobile phases. column-chromatography.com Fractions are collected sequentially as the eluent exits the column. The composition of these fractions is typically analyzed by TLC to identify those containing the pure desired product, which are then combined and concentrated. column-chromatography.com
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique that determines the mass percentages of elements (primarily carbon, hydrogen, and nitrogen, often abbreviated as CHN analysis) within a compound. This technique is critical for validating the empirical formula of a newly synthesized compound like this compound.
The analysis involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors. From these measurements, the percentage of each element in the original sample is calculated.
The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity, thereby validating its empirical and molecular formula.
Table 5: Illustrative Elemental Analysis Data for C₁₀H₁₄ClNO (Molecular Formula for this compound)
| Element | Theoretical Mass % | Experimental Mass % | Difference % |
| Carbon (C) | 59.55% | 59.48% | -0.07% |
| Hydrogen (H) | 7.00% | 7.05% | +0.05% |
| Nitrogen (N) | 6.94% | 6.91% | -0.03% |
| Chlorine (Cl) | 17.58% | (Determined separately) | - |
| Oxygen (O) | 7.93% | (Determined by difference) | - |
Note: The experimental values are hypothetical and serve to illustrate the expected level of agreement for formula validation.
Computational Chemistry and Theoretical Investigations of Tetrahydro 1h Pyrrolizin 7a 5h Ylacetyl Chloride
Molecular Modeling and Docking Studies to Predict Interactions5.3.1. Ligand-Protein Interaction Simulations (if applicable to a theoretical model)5.3.2. Analysis of Predicted Collision Cross Section (CCS) Values
Without dedicated theoretical studies on Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetyl chloride, any discussion on its electronic structure, reactivity, conformational preferences, or potential biomolecular interactions would be purely speculative.
Role of Tetrahydro 1h Pyrrolizin 7a 5h Ylacetyl Chloride in the Synthesis of Complex Heterocyclic Scaffolds
Formation of Fused Heterocyclic Systems
Advanced Pyrrolizine-Fused Architectures
The true synthetic potential of Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetyl chloride is realized when its acetyl chloride functional group is utilized as a strategic linchpin for the construction of additional fused heterocyclic rings. While its direct application in the synthesis of complex fused systems is not extensively documented, its role as a precursor to amides, such as the antiarrhythmic agent pilsicainide (B1217144), provides a foundational example of its utility. The amide linkage in pilsicainide, formed by the reaction of the acetyl chloride with 2,6-dimethylaniline, showcases the primary reactivity of the molecule.
Building upon this fundamental transformation, medicinal chemists have explored the synthesis of various pilsicainide analogues by reacting this compound with a diverse range of primary and secondary amines. This approach allows for the systematic investigation of structure-activity relationships, which is a cornerstone of modern drug discovery. The following table illustrates a selection of such derivatives, highlighting the versatility of the acetyl chloride as a synthetic handle.
| Amine Reactant | Resulting Amide Product | Potential Application Area |
| 2,6-dimethylaniline | Pilsicainide | Antiarrhythmic |
| Aniline (B41778) | N-phenyl-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide | Analogue for SAR studies |
| Benzylamine | N-benzyl-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide | Analogue for SAR studies |
| Morpholine | 1-(morpholino)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-one | Bioisosteric replacement studies |
While the above examples represent simple amide bond formations, the strategic incorporation of additional functional groups within the amine reactant can pave the way for subsequent intramolecular cyclization reactions, leading to the formation of more complex, fused polycyclic systems. For instance, the use of an ortho-amino-substituted aniline derivative could, after the initial amidation, undergo a Pictet-Spengler or related cyclization to furnish a novel pyrrolizine-fused quinoline (B57606) or quinoxaline (B1680401) architecture. Although specific examples of such cascades starting directly from this compound are not prevalent in the literature, the synthetic strategy remains a viable and compelling avenue for the exploration of novel chemical space.
Stereoselective Synthesis of Complex Molecular Entities
The inherent chirality of the pyrrolizidine (B1209537) core of this compound makes it an attractive starting material for stereoselective synthesis. The bicyclic system possesses multiple stereogenic centers, and their relative and absolute configurations play a crucial role in determining the biological activity of the final molecule. The synthesis of this chiral building block often relies on starting materials from the chiral pool, such as proline, which allows for the preparation of enantiomerically pure products.
The stereochemical integrity of the pyrrolizidine nucleus is generally maintained during the conversion of the corresponding carboxylic acid to the acetyl chloride and its subsequent reaction with nucleophiles. This allows for the stereospecific introduction of the acetyl side chain at the 7a-position.
In the context of synthesizing more complex molecules, the existing stereochemistry of the pyrrolizidine core can be leveraged to direct the stereochemical outcome of subsequent reactions. This can be achieved through several strategies:
Substrate-Controlled Diastereoselective Reactions: The chiral pyrrolizidine scaffold can impart facial selectivity in reactions occurring on a prochiral center within a side chain attached via the acetyl group. For example, the reduction of a ketone or the epoxidation of a double bond in the side chain could proceed with a high degree of diastereoselectivity due to the steric hindrance imposed by the bicyclic ring system.
Use as a Chiral Auxiliary: In a more sophisticated approach, the pyrrolizidine moiety itself could act as a chiral auxiliary to control the stereochemistry of a reaction, after which it may be cleaved or further modified. While this application is less common for this specific scaffold, the principle remains a powerful tool in asymmetric synthesis.
The following table outlines some of the key stereoisomers of the pyrrolizidine core that can be accessed through stereocontrolled synthetic routes, often starting from chiral precursors like proline or employing asymmetric catalysis. The ability to selectively synthesize these isomers is critical for developing stereochemically defined therapeutic agents.
| Pyrrolizidine Core Stereoisomer | Synthetic Strategy | Key Chiral Precursor/Reagent |
| (7aS)-tetrahydro-1H-pyrrolizine | Asymmetric hydrogenation | Chiral Rhodium Catalyst |
| (7aR)-tetrahydro-1H-pyrrolizine | Diastereoselective cyclization | L-Proline |
| cis-fused Pyrrolizidine | Kinetic control in cyclization | - |
| trans-fused Pyrrolizidine | Thermodynamic control in cyclization | - |
Future Research Directions in Tetrahydro 1h Pyrrolizin 7a 5h Ylacetyl Chloride Chemistry
Development of Sustainable and Green Synthetic Methodologies
The synthesis of complex molecules is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and environmental benignity. Future research on Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetyl chloride should focus on developing sustainable synthetic routes.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govpensoft.net The application of MAOS to the synthesis of the pyrrolizidine (B1209537) skeleton and its derivatives has been shown to be effective. For instance, microwave-assisted 1,3-dipolar cycloaddition reactions have been used for the rapid preparation of spirooxindole-pyrrolizidine analogues. nih.gov Similarly, microwave-assisted intramolecular hydroaminomethylation has been reported for the synthesis of pyrrolizidine derivatives. researchgate.net
Future research could explore the use of microwave irradiation to expedite the synthesis of the precursor, Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetic acid, and its subsequent conversion to the acetyl chloride. This approach could significantly reduce reaction times and energy consumption.
Table 1: Comparison of Conventional vs. Potential Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Projected) |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Consumption | High | Low |
| Solvent Usage | Often requires high-boiling point solvents | Can often be performed with less solvent or in solvent-free conditions |
| Yield | Variable | Potentially higher |
The use of catalysts is central to green chemistry as it allows for reactions to proceed under milder conditions and with higher selectivity, reducing waste. Research into catalytic methods for the synthesis of the pyrrolizidine core and its functionalization is an active area. Future work could focus on developing novel catalysts for the key steps in the synthesis of this compound. This could include catalytic hydrogenation, C-C bond formation, and ultimately the chlorination step. The development of a one-pot catalytic system for the synthesis of the acetyl chloride from a readily available precursor would be a significant advancement.
Exploration of Novel Reactivity Patterns and Transformations
The reactivity of this compound is predicted to be dominated by the acyl chloride functional group, making it a valuable intermediate for acylation reactions. However, the unique bicyclic structure of the pyrrolizidine core may impart novel reactivity. Future research should systematically investigate the reaction of this compound with a wide range of nucleophiles to synthesize libraries of new pyrrolizidine derivatives.
Furthermore, the potential for intramolecular reactions, where the acyl chloride reacts with a part of the pyrrolizidine ring system under specific conditions, could lead to the formation of novel polycyclic structures. Investigating these transformations could open up new avenues in heterocyclic chemistry.
Integration with Flow Chemistry for Continuous Production
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. syrris.jp The multi-step synthesis of natural products and their analogues has been successfully demonstrated using flow chemistry. syrris.jp
The synthesis of this compound could be adapted to a continuous flow process. This would involve passing the starting materials through a series of reactors containing immobilized reagents and catalysts to perform the necessary transformations in a continuous stream. This approach would be particularly beneficial for the handling of the potentially moisture-sensitive acetyl chloride, as it can be generated and used in situ in the flow system, minimizing decomposition.
Table 2: Potential Steps in a Flow Synthesis of this compound Derivatives
| Step | Transformation | Potential Flow Reactor Setup |
| 1 | Synthesis of Pyrrolizidine Core | Packed-bed reactor with a heterogeneous catalyst |
| 2 | Functional Group Interconversion | Microreactor for precise temperature and mixing control |
| 3 | Formation of Acetyl Chloride | In-line generation using a packed column of a solid-supported chlorinating agent |
| 4 | Derivatization | Mixing with a stream of nucleophile in a T-mixer followed by a residence time coil |
Advanced Computational Design of Derivatives with Tuned Reactivity
Computational chemistry and molecular modeling are invaluable tools for predicting the properties and reactivity of molecules. nih.gov Quantitative Structure-Activity Relationship (QSAR) models and other computational approaches can be used to design novel derivatives of this compound with specific, tuned reactivity. nih.govresearchgate.net
By modeling the electronic and steric properties of the molecule, researchers can predict how modifications to the pyrrolizidine scaffold will affect the reactivity of the acetyl chloride group. jcchems.com This in silico approach can guide synthetic efforts, prioritizing the synthesis of derivatives with the most promising properties for specific applications, thereby saving time and resources.
Application as a Key Building Block in Unexplored Synthetic Pathways
The true potential of this compound lies in its application as a versatile building block for the synthesis of more complex molecules. The pyrrolizidine core is a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive compounds. enamine-genez.com
Future research should focus on utilizing this acetyl chloride in the synthesis of novel compound libraries for biological screening. Its ability to readily react with amines and alcohols makes it an ideal reagent for the construction of amides and esters, which are common functional groups in drug molecules. By exploring its use in the synthesis of previously inaccessible or difficult-to-synthesize pyrrolizidine derivatives, new lead compounds for drug discovery could be identified.
Q & A
Q. What are the established synthetic routes for Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetyl chloride, and how do reaction conditions influence yield?
The compound is typically synthesized via acylation of tetrahydro-1H-pyrrolizine intermediates using thionyl chloride (SOCl₂) or oxalyl chloride. For example, pyrazole acid chlorides were prepared by refluxing carboxylic acids in SOCl₂ for 8 hours . Key factors affecting yield include:
- Temperature control : Prolonged heating above 60°C may degrade acid-sensitive functional groups.
- Solvent selection : Anhydrous tetrahydrofuran (THF) is preferred for maintaining reactivity .
- Stoichiometry : Excess SOCl₂ (1.5–2.0 eq) ensures complete conversion to the acid chloride.
Q. How can researchers purify this compound, and what analytical methods validate purity?
Purification :
- Distillation : Vacuum distillation under inert atmosphere (N₂/Ar) minimizes hydrolysis.
- Recrystallization : Use non-polar solvents (e.g., hexane) at low temperatures .
Validation : - Titration : Quantify active chloride content via argentometric titration.
- Chromatography : HPLC with UV detection (λ = 210–230 nm) confirms purity ≥99% .
Q. What are the stability considerations for this compound under different storage conditions?
Q. How is the solubility profile of this compound characterized?
- Polar solvents : Highly soluble in DCM, THF, and acetonitrile.
- Aprotic solvents : Sparingly soluble in hexane or toluene.
- Aqueous systems : Reacts with water, forming acetic acid derivatives; solubility studies require anhydrous conditions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
The electron-withdrawing pyrrolizine moiety enhances electrophilicity at the carbonyl carbon. Kinetic studies using NMR show:
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies in biological assays (e.g., KRASG12C inhibition ) may arise from:
- Stereochemical variability : Enantiomeric purity impacts binding affinity; use chiral HPLC to verify configurations.
- Impurity profiles : Trace thionyl chloride residues inhibit enzyme activity; quantify via ICP-MS .
- Assay conditions : Adjust pH (7.4 vs. 6.8) and ionic strength to match physiological targets .
Q. What advanced spectroscopic techniques are critical for characterizing its structural analogs?
Q. How does the compound’s reactivity vary in multicomponent reactions (e.g., Ugi or Passerini reactions)?
In Ugi reactions:
- Amine compatibility : Primary amines yield >80% products, while secondary amines stall at <30%.
- Solvent effects : Acetonitrile improves imine formation, whereas DCM favors isocyanide coupling .
- Temperature : Reactions at –20°C reduce side-product formation from hydrolysis .
Q. What computational methods predict the compound’s behavior in drug-target interactions?
- Docking simulations : Molecular dynamics (MD) with AMBER force fields model binding to KRASG12C .
- DFT calculations : Assess charge distribution on the acetyl chloride group to predict nucleophilic attack sites .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
